molecular formula C17H16O4 B3263098 2,4-Dimethoxy-2'-hydroxychalcone

2,4-Dimethoxy-2'-hydroxychalcone

Cat. No.: B3263098
M. Wt: 284.31 g/mol
InChI Key: ORIBPRISLKRPRQ-CSKARUKUSA-N
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Description

2,4-Dimethoxy-2’-hydroxychalcone is a chalcone derivative with the molecular formula C17H16O4. Chalcones are a class of natural compounds known for their diverse biological activities and are often found in various plants. This compound is characterized by the presence of two methoxy groups and a hydroxyl group attached to the chalcone backbone, which contributes to its unique chemical properties .

Mechanism of Action

  • Anti-inflammatory : It has been studied for its anti-inflammatory effects, possibly mediated through inhibition of pro-inflammatory pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-4-methoxyacetophenone and 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

This may include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .

Comparison with Similar Compounds

2,4-Dimethoxy-2’-hydroxychalcone can be compared with other similar chalcone derivatives:

These compounds share similar chemical properties but may exhibit different biological activities due to the variation in the position of functional groups.

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-13-9-7-12(17(11-13)21-2)8-10-16(19)14-5-3-4-6-15(14)18/h3-11,18H,1-2H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIBPRISLKRPRQ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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